molecular formula C17H19N3OS B12609904 N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine CAS No. 917906-91-3

N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12609904
CAS No.: 917906-91-3
M. Wt: 313.4 g/mol
InChI Key: JDFJFEASCAXXFB-UHFFFAOYSA-N
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Description

N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is a chemical compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential pharmacological properties .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target .

Properties

CAS No.

917906-91-3

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

N-[2-(3-methylbutan-2-yloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C17H19N3OS/c1-11(2)12(3)21-15-7-5-4-6-14(15)20-16-13-8-9-22-17(13)19-10-18-16/h4-12H,1-3H3,(H,18,19,20)

InChI Key

JDFJFEASCAXXFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)OC1=CC=CC=C1NC2=C3C=CSC3=NC=N2

Origin of Product

United States

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